molecular formula C6H10F3NO2 B1415185 N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide CAS No. 1170549-94-6

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide

Cat. No.: B1415185
CAS No.: 1170549-94-6
M. Wt: 185.14 g/mol
InChI Key: HUQBJCOKHPIETR-UHFFFAOYSA-N
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Description

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide is an organic compound with the molecular formula C6H10F3NO2. This compound is characterized by the presence of a trifluoroethoxy group attached to an ethyl acetamide moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide has a wide range of applications in scientific research:

Future Directions

Fluorine-containing organic compounds like “N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide” are increasingly being used in the field of new drug development . The unique properties of these compounds make them valuable in medicinal chemistry, pesticides, functional materials, and other fields . As such, the future research directions may involve exploring more applications of these compounds in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroethanol with ethylamine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, including those involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: Similar in structure but lacks the acetamide group.

    2,2,2-Trifluoroethanol: Contains the trifluoroethoxy group but lacks the ethyl acetamide moiety.

    N-(2,2,2-Trifluoroethyl)acetamide: Similar but with a different substitution pattern.

Uniqueness

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide is unique due to the presence of both the trifluoroethoxy and ethyl acetamide groups, which confer distinct chemical and biological properties. This combination enhances its utility in various applications, particularly in medicinal chemistry where fluorinated compounds are highly valued for their improved pharmacokinetic profiles.

Properties

IUPAC Name

N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-5(11)10-2-3-12-4-6(7,8)9/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQBJCOKHPIETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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